2-Hydrazino-5-methyl-phenol hydrochloride
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Overview
Description
2-Hydrazino-5-methyl-phenol hydrochloride is a chemical compound with the molecular formula C7H11ClN2O. It is a derivative of phenol, characterized by the presence of a hydrazino group (-NH-NH2) and a methyl group (-CH3) attached to the phenol ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-5-methyl-phenol hydrochloride typically involves the reaction of 2,5-dimethylphenol with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-5-methyl-phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydrazones.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydrazones
Substitution: Various substituted phenols and hydrazones
Scientific Research Applications
2-Hydrazino-5-methyl-phenol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazino-5-methyl-phenol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the compound can undergo redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-4-methyl-phenol hydrochloride
- 2-Hydrazino-6-methyl-phenol hydrochloride
- 2-Hydrazino-5-ethyl-phenol hydrochloride
Uniqueness
2-Hydrazino-5-methyl-phenol hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C7H11ClN2O |
---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
2-hydrazinyl-5-methylphenol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5-2-3-6(9-8)7(10)4-5;/h2-4,9-10H,8H2,1H3;1H |
InChI Key |
UYPBXSOTAIOVGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)O.Cl |
Origin of Product |
United States |
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